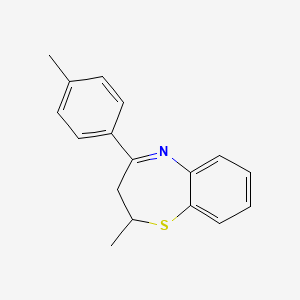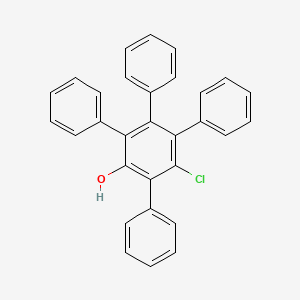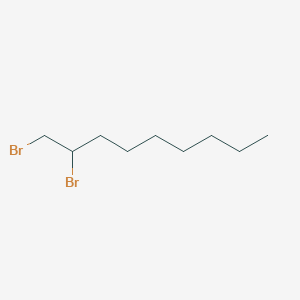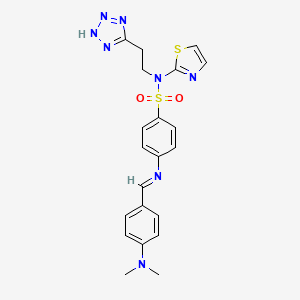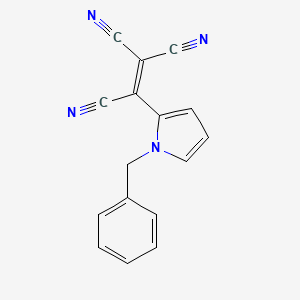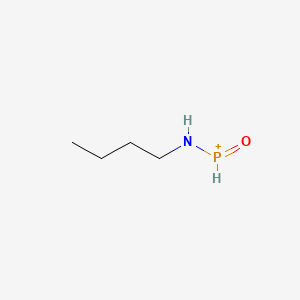
Butylaminophosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylaminophosphine oxide is an organophosphorus compound with the molecular formula C₄H₁₀NOP. It is a member of the aminophosphine oxides family, which are known for their diverse applications in coordination chemistry, catalysis, and material science . The compound features a phosphorus atom bonded to an amino group and an oxide group, making it a versatile ligand in various chemical reactions .
Métodos De Preparación
The synthesis of butylaminophosphine oxide typically involves the oxidation of its corresponding phosphine precursor. One common method is the reaction of butylphosphine with an oxidizing agent such as hydrogen peroxide or oxygen . The reaction conditions often include a solvent like dichloromethane and a catalyst to facilitate the oxidation process . Industrial production methods may involve large-scale oxidation processes with continuous flow reactors to ensure efficient and consistent production .
Análisis De Reacciones Químicas
Butylaminophosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to its phosphine precursor under specific conditions.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Butylaminophosphine oxide has a wide range of applications in scientific research:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism by which butylaminophosphine oxide exerts its effects involves its ability to coordinate with metal ions and participate in catalytic cycles. The phosphorus atom in the compound acts as a nucleophile, forming bonds with electrophilic metal centers. This coordination can activate the metal for various catalytic reactions, including hydrogenation, oxidation, and polymerization . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Comparación Con Compuestos Similares
Butylaminophosphine oxide is unique among aminophosphine oxides due to its specific substituents and chemical properties. Similar compounds include:
- Methylaminophosphine oxide
- Ethylaminophosphine oxide
- Propylaminophosphine oxide
These compounds share the basic aminophosphine oxide structure but differ in the alkyl groups attached to the phosphorus atom. The differences in alkyl groups can lead to variations in reactivity, stability, and applications .
Propiedades
Número CAS |
76025-03-1 |
|---|---|
Fórmula molecular |
C4H11NOP+ |
Peso molecular |
120.11 g/mol |
Nombre IUPAC |
butylamino(oxo)phosphanium |
InChI |
InChI=1S/C4H10NOP/c1-2-3-4-5-7-6/h2-4H2,1H3,(H,5,6)/p+1 |
Clave InChI |
SKOOJUZTOYNSOI-UHFFFAOYSA-O |
SMILES canónico |
CCCCN[PH+]=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


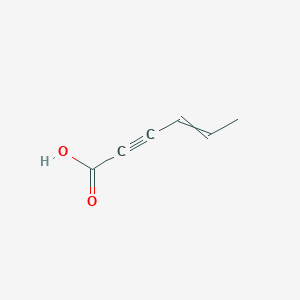
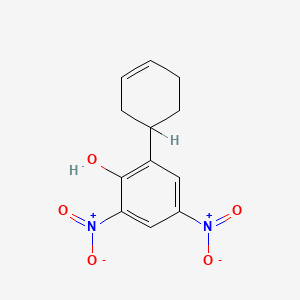
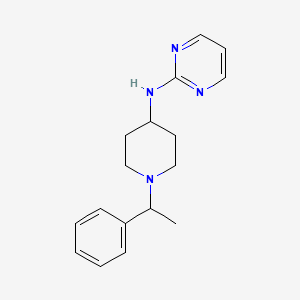
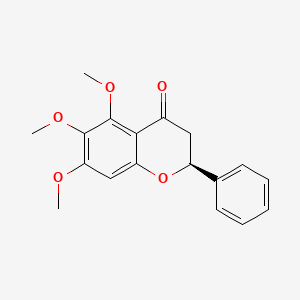

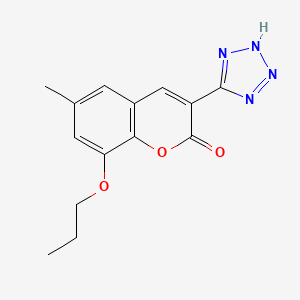
![3-Methyl-2-[(prop-2-en-1-yl)oxy]cyclohex-2-en-1-one](/img/structure/B14440217.png)
